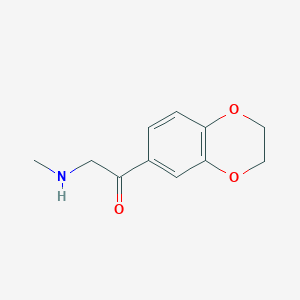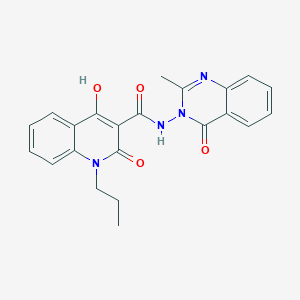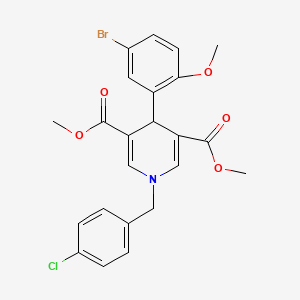![molecular formula C19H15FN4O3 B11210415 3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11210415.png)
3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Structure: The compound’s chemical structure consists of a benzene ring (benzamide) linked to an oxadiazole ring, which in turn is connected to a pyrrolidine ring containing a phenyl group.
Biological Relevance: Benzamides and oxadiazoles are known for their diverse biological activities, making this compound an interesting target for research.
Preparation Methods
Synthetic Routes: Researchers have synthesized this compound using a parallel solution-phase approach. The synthesis involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines to yield the corresponding carboxamides.
Industrial Production: While industrial-scale production methods are not widely documented, the synthetic route can be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including amidation, substitution, and potentially oxidation or reduction.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For amidation, aliphatic amines are used.
Major Products: The major products would be the various carboxamide derivatives resulting from the amidation step.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its potential as a drug candidate, especially considering the phenylpyrrolidinyl and oxadiazole moieties.
Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes could provide insights into its biological activity.
Industry: The compound’s unique structure may find applications in materials science or specialty chemicals.
Mechanism of Action
Targets: The compound’s mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
Pathways: Further research is needed to elucidate the exact pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of benzamide, oxadiazole, and phenylpyrrolidinyl moieties sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds could include other benzamides, oxadiazoles, and pyrrolidines.
Properties
Molecular Formula |
C19H15FN4O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15FN4O3/c20-14-6-4-5-12(9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-7-2-1-3-8-15/h1-9,13H,10-11H2,(H,21,23,26) |
InChI Key |
RIQPTZDWEBUATC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210333.png)
![N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi](/img/structure/B11210335.png)

![N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210347.png)
![Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11210350.png)
![3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11210356.png)
![4-butoxy-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11210362.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11210402.png)
![7-Ethoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210409.png)
![N-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210428.png)



